molecular formula C19H13N3O6 B2636036 N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide CAS No. 922019-08-7

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2636036
CAS No.: 922019-08-7
M. Wt: 379.328
InChI Key: XATCTFHNWMTWMZ-UHFFFAOYSA-N
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Description

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide is a sophisticated synthetic compound designed for investigative applications in medicinal chemistry and drug discovery. Its molecular architecture incorporates a 1,3,4-oxadiazole ring, a privileged scaffold in heterocyclic chemistry known for its remarkable biological potential. Derivatives of 1,3,4-oxadiazole have been extensively studied and are present in several commercially available drugs due to a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties . Furthermore, this heterocyclic system shows promise for applications beyond pharmacology, such as in the development of materials with non-linear optical (NLO) properties for use in bio-optical and optoelectronic devices . The integration of a benzodioxole moiety and a methoxybenzofuran carboxamide group enhances the structural complexity and potential binding affinity of this molecule. These motifs are frequently explored in the design of compounds that target enzymatic pathways and protein-protein interactions within the central nervous system and other therapeutic areas. As such, this compound represents a valuable chemical tool for researchers probing new mechanisms of action, screening for novel biologically active agents, and advancing the development of potential therapeutics for various diseases. It is supplied exclusively for use in controlled laboratory research.

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O6/c1-24-13-4-2-3-10-7-15(27-16(10)13)17(23)20-19-22-21-18(28-19)11-5-6-12-14(8-11)26-9-25-12/h2-8H,9H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATCTFHNWMTWMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=NN=C(O3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized via a palladium-catalyzed cross-coupling reaction involving a halogenated benzofuran derivative and an appropriate aryl boronic acid.

    Introduction of the Oxadiazole Ring: The oxadiazole ring is often introduced through a cyclization reaction involving a hydrazide derivative and a carboxylic acid or its derivative.

    Attachment of the Benzo[d][1,3]dioxole Group: This step typically involves a nucleophilic substitution reaction where the benzo[d][1,3]dioxole moiety is attached to the oxadiazole ring.

Industrial production methods may involve optimization of these reactions to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency .

Chemical Reactions Analysis

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to alcohols or amines.

    Cyclization: The oxadiazole ring can participate in cyclization reactions, forming more complex heterocyclic structures.

Common reagents and conditions used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as toluene or dimethylformamide .

Scientific Research Applications

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares key motifs with several analogs reported in the literature. Below is a detailed comparison based on structural features, synthetic efficiency, and physicochemical properties:

Core Heterocycle Variations

  • 1,3,4-Oxadiazole vs.
  • Benzofuran vs. Cyclopropane :
    Unlike cyclopropane-containing analogs (e.g., compound 55 ), the benzofuran moiety in the target compound introduces planar aromaticity, which may improve π-π stacking interactions in biological targets but reduce conformational flexibility .

Substituent Effects

  • Methoxy vs. Halogen/Methylthio Substituents :
    The 7-methoxy group on the benzofuran ring (target compound) contrasts with electron-withdrawing substituents like chlorine (compound 55 ) or methylthio (compound 78 ). Methoxy groups enhance solubility via polar interactions but may reduce metabolic stability compared to halogens .

Spectroscopic and Physical Properties

  • NMR Profiles :
    The target compound’s ¹H NMR would likely show aromatic protons near δ 6.04 (OCH₂O of benzodioxole) and δ 3.76 (OCH₃), as seen in compound 32 .

Implications for Drug Design

  • Bioavailability : The benzofuran-oxadiazole scaffold may offer improved membrane permeability over cyclopropane-thiazole analogs (e.g., 55 ) due to reduced steric hindrance.
  • Target Selectivity : The oxadiazole’s electron-deficient nature could enhance binding to ATP-binding pockets in kinases compared to thiazole derivatives .

Biological Activity

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the current understanding of its biological activities, including anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups that contribute to its biological activity. The presence of the benzo[d][1,3]dioxole moiety is significant due to its established pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

  • Cytotoxicity Studies : A study evaluating similar benzo[d][1,3]dioxol derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The IC50 values for these compounds ranged from 1.54 µM to 4.52 µM in HCT116 and MCF7 cell lines, outperforming standard drugs like doxorubicin .
  • Mechanisms of Action : The anticancer effects were attributed to multiple mechanisms:
    • EGFR Inhibition : Compounds were found to inhibit epidermal growth factor receptor (EGFR) signaling pathways.
    • Apoptosis Induction : Annexin V-FITC assays indicated that these compounds promote apoptosis in cancer cells by modulating proteins involved in mitochondrial pathways such as Bax and Bcl-2 .
    • Cell Cycle Arrest : Cell cycle analysis revealed that these compounds could induce cell cycle arrest at specific phases, contributing to their antiproliferative effects.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The oxadiazole ring is known for enhancing the lipophilicity and bioavailability of compounds.

Comparative Analysis

A comparative analysis was conducted on various derivatives containing the benzo[d][1,3]dioxole moiety. The following table summarizes key findings from recent studies:

Compound NameCell LineIC50 (µM)Mechanism
DoxorubicinHepG27.46Chemotherapy standard
Compound AHCT1161.54EGFR inhibition
Compound BMCF74.52Apoptosis induction

Case Study: Molecular Docking

Molecular docking studies have been employed to predict the binding affinity of this compound with various protein targets involved in cancer progression. These studies suggest that the compound exhibits strong interactions with target proteins critical for tumor growth and survival .

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